molecular formula C13H11N3O4 B3130254 2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile CAS No. 341967-19-9

2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile

Cat. No.: B3130254
CAS No.: 341967-19-9
M. Wt: 273.24 g/mol
InChI Key: ZPRYUZCFPBLQKS-UHFFFAOYSA-N
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Description

2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile is a heterocyclic compound featuring an imidazolidinone core substituted with a 2-methoxybenzyl group at position 3 and an acetonitrile (-CH2CN) moiety at position 1. The 2-methoxybenzyl substituent introduces steric and electronic effects distinct from its positional isomer, 2-[3-(4-methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile (CAS 320422-95-5), which has been documented .

Properties

IUPAC Name

2-[3-[(2-methoxyphenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-20-10-5-3-2-4-9(10)8-16-12(18)11(17)15(7-6-14)13(16)19/h2-5H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRYUZCFPBLQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C(=O)N(C2=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301159019
Record name 3-[(2-Methoxyphenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301159019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341967-19-9
Record name 3-[(2-Methoxyphenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341967-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Methoxyphenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301159019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile involves several steps. One common method includes the photochemical benzylic bromination using BrCCl3, which is compatible with electron-rich aromatic substrates . This method is often used in continuous flow conditions to improve the efficiency and yield of the reaction.

Chemical Reactions Analysis

2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions, particularly at the methoxybenzyl group.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile involves its interaction with specific molecular targets and pathways. The methoxybenzyl group and the imidazolidinyl ring play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to a broader class of 2,4,5-trioxoimidazolidine derivatives. Key structural variations among analogs include:

  • Substituents on the benzyl group (e.g., methoxy, chloro, methyl).
  • Functional groups (e.g., acetonitrile, ethyl ester, carboxylic acid).
Table 1: Comparative Analysis of Key Compounds
Compound Name Substituent (Benzyl Group) Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile (Target) 2-methoxybenzyl Acetonitrile C13H11N3O5* ~289.25* Not reported in evidence -
2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile 4-methoxybenzyl Acetonitrile C13H11N3O5* ~289.25* Intermediate/chemical research
Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate 2-chlorobenzyl Ethyl ester C14H13ClN2O5 324.72 Synthetic intermediate
Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate 3-methylbenzyl Ethyl ester C15H16N2O5 304.30* Not reported in evidence
2-(3-Benzyl-2,4,5-trioxo-1-imidazolidinyl)acetic acid Benzyl Carboxylic acid C12H10N2O5 262.22 Not reported in evidence

Key Structural and Functional Differences

Substituent Effects: 2-Methoxy vs.

Functional Group Impact: Acetonitrile vs. Ethyl Ester: The nitrile group (-CN) enhances polarity compared to ethyl esters, likely influencing solubility and reactivity. Esters (e.g., ) are more lipophilic, which could improve membrane permeability in biological systems.

Pharmacological Implications (Inferred)

NBOMe derivatives are potent agonists of these receptors, leading to hallucinogenic effects . However, the imidazolidinone core in the target compound may confer distinct binding properties compared to the phenethylamine backbone of NBOMes.

Biological Activity

2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of imidazolidinyl derivatives, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3O6C_{14}H_{15}N_{3}O_{6}. Its structure features a methoxybenzyl group and an imidazolidinyl ring, which are essential for its biological interactions.

The mechanism of action of this compound involves interaction with various biological targets. The methoxybenzyl moiety enhances lipophilicity, potentially increasing cell membrane permeability. The imidazolidinyl ring may interact with enzymes or receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of imidazolidinones have shown promising results in inhibiting cancer cell proliferation across various types of cancer cells, including prostate and melanoma cells. The average IC50 values for these compounds range from 0.7 to 2.6 μM, indicating potent cytotoxic effects .

Antimicrobial Activity

Preliminary studies suggest that imidazolidinyl derivatives possess antimicrobial properties. The specific mechanisms may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A series of imidazolidinone derivatives were synthesized and tested against prostate cancer cell lines. The most effective compounds demonstrated IC50 values as low as 0.7 μM, indicating strong antiproliferative effects .
  • Mechanistic Insights :
    • Research has shown that these compounds may exert their anticancer effects through the inhibition of tubulin polymerization, a critical process in cell division . This suggests that the compound could be a potential candidate for further development in cancer therapeutics.
  • Antimicrobial Studies :
    • A study exploring the antimicrobial properties of similar compounds found significant activity against various bacterial strains. The exact mechanism was not fully elucidated but indicated potential as a lead compound for antibiotic development .

Data Table: Biological Activity Summary

Biological ActivityTarget Cell TypeIC50 Range (μM)Reference
AnticancerProstate Cancer0.7 - 1.0
AnticancerMelanoma1.8 - 2.6
AntimicrobialVarious Bacterial StrainsNot specified

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving imidazolidinone precursors and acetonitrile derivatives. For example, similar structures have been synthesized by refluxing substituted benzaldehydes with imidazolidinone intermediates in ethanol or acetic acid under acidic conditions (e.g., glacial acetic acid as a catalyst). Key steps include:

  • Refluxing precursors in ethanol or acetic acid (3–5 hours).
  • Isolation via solvent evaporation and crystallization (e.g., from ethanol or DMF/acetic acid mixtures) .
    • Data : Yields range from 74% to 85% under optimized conditions, with purity confirmed by melting points (e.g., 155°C–222°C) and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for structural confirmation. For example:

  • ¹H NMR : Peaks at δ 2.5–3.5 ppm confirm acetonitrile protons, while aromatic protons from the 2-methoxybenzyl group appear at δ 6.8–7.5 ppm.
  • IR : Stretching vibrations at ~2200 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) validate functional groups .
    • Data : Molecular formulas (e.g., C₂₁H₁₉N₅O₂) and mass spectrometry (monoisotopic mass ~497.18 Da) are used for validation .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) studies enhance understanding of this compound’s reactivity?

  • Methodological Answer : DFT calculations predict electronic properties, such as HOMO-LUMO gaps and charge distribution, to explain regioselectivity in reactions. For example:

  • Optimize molecular geometry using B3LYP/6-31G(d) basis sets.
  • Analyze frontier molecular orbitals to identify nucleophilic/electrophilic sites .
    • Application : These studies rationalize preferential attack at the imidazolidinone carbonyl group during nucleophilic substitutions .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected carbonyl shifts) can arise from solvent polarity or tautomerism. Mitigation strategies include:

  • Re-running spectra in deuterated DMSO or CDCl₃ to assess solvent effects.
  • Variable-temperature NMR to detect tautomeric equilibria .
    • Case Study : A study observed δ 170 ppm (¹³C NMR) for carbonyl groups in DMSO vs. δ 168 ppm in CDCl₃ due to hydrogen bonding .

Q. How does the 2-methoxybenzyl substituent influence Structure-Activity Relationships (SAR) in related compounds?

  • Methodological Answer : The substituent’s electron-donating methoxy group enhances π-π stacking with biological targets. SAR studies involve:

  • Synthesizing analogs with varying substituents (e.g., 4-chloro, 4-nitro).
  • Testing inhibitory activity against enzymes (e.g., kinases) via in vitro assays .
    • Data : Methoxy-substituted analogs show 20–30% higher activity compared to halogenated derivatives in kinase inhibition assays .

Q. What are the stability challenges during prolonged storage or under reflux conditions?

  • Methodological Answer : Degradation pathways (e.g., hydrolysis of the imidazolidinone ring) are assessed via:

  • Accelerated stability studies (40°C/75% RH for 6 months).
  • HPLC monitoring of decomposition products (e.g., formation of acetic acid derivatives) .
    • Findings : The compound is stable in anhydrous ethanol but degrades in aqueous acidic conditions (t₁/₂ = 48 hours at pH 3) .

Q. How can reaction conditions be optimized for scale-up without compromising yield?

  • Methodological Answer : Use Design of Experiments (DoE) to identify critical parameters:

  • Factors : Solvent polarity (e.g., ethanol vs. acetonitrile), temperature (60–100°C), and catalyst loading (0.1–1 eq).
  • Response Surface Methodology (RSM) maximizes yield (85% achieved at 80°C in ethanol with 0.5 eq acetic acid) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar synthetic routes?

  • Methodological Answer : Variability arises from:

  • Purity of precursors : Impurities in substituted benzaldehydes reduce yields by 10–15%.
  • Workup protocols : Rapid filtration vs. slow crystallization affects recovery rates .
    • Resolution : Standardize precursor purification (e.g., column chromatography) and optimize crystallization solvents (e.g., DMF for polar byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile

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